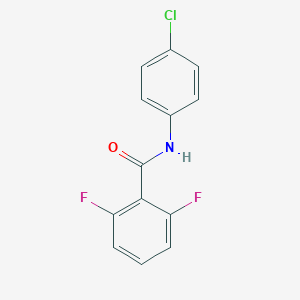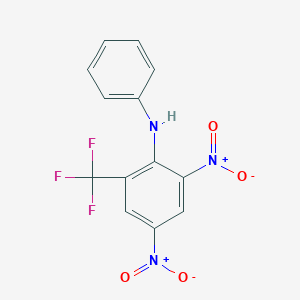
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, a phenyl ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves nitration reactions. One common method is the nitration of N-phenyl-6-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.
Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, electron transfer, and hydrophobic interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline: Characterized by the presence of nitro groups and a trifluoromethyl group.
2,4-dinitro-N-phenyl-6-(chloromethyl)aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2,4-dinitro-N-phenyl-6-(methyl)aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Propiedades
IUPAC Name |
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)10-6-9(18(20)21)7-11(19(22)23)12(10)17-8-4-2-1-3-5-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXEPDACBYGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391900 |
Source


|
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-31-3 |
Source


|
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the synthesis of bromethalin?
A1: this compound serves as a crucial precursor in the multi-step synthesis of bromethalin []. The process involves a methylation reaction to introduce a methyl group to the nitrogen atom, followed by two sequential bromination reactions to introduce bromine atoms to the molecule. This ultimately leads to the formation of bromethalin.
Q2: What are the advantages of the synthetic process described in the paper for producing bromethalin using this compound as an intermediate?
A2: The paper highlights several advantages of this specific synthetic route:
- Convenience and Simplicity: The process is described as convenient and straightforward for bromethalin preparation [].
- Environmental Friendliness: The process is reported to be environmentally friendly and pollution-free [].
- Accessibility of Materials: The raw materials required for the synthesis are readily available [].
- Cost-Effectiveness: The process boasts low equipment investment costs [].
- High Purity: The synthesized bromethalin exhibits high purity levels [].
- Ease of Operation: The process is designed for ease of operation [].
- Effectiveness: The produced bromethalin demonstrates good application efficacy [].
- Safety: The bromethalin produced through this method is deemed safe and reliable [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
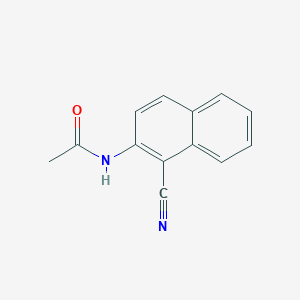
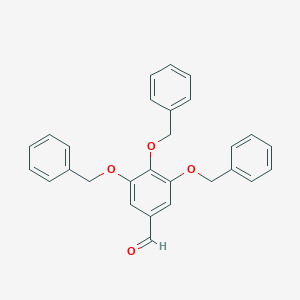
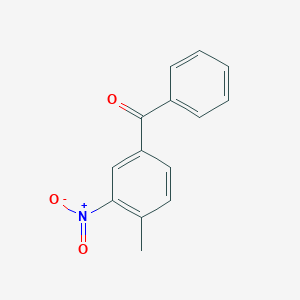

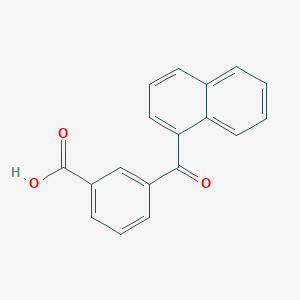
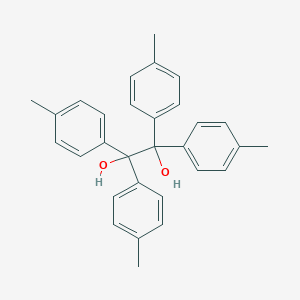
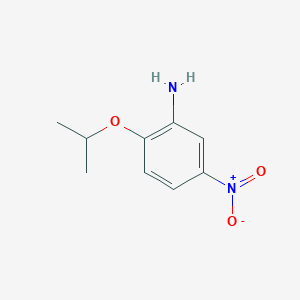
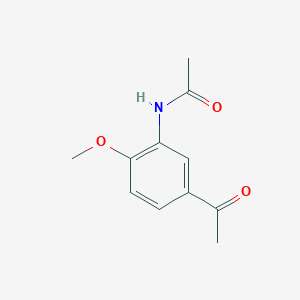
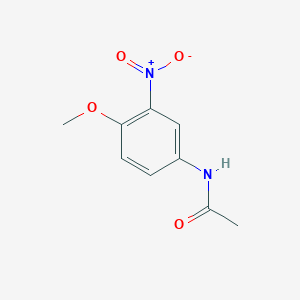
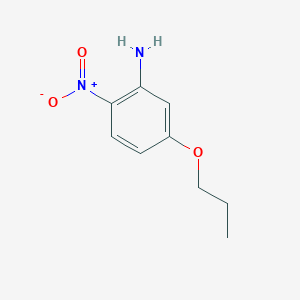
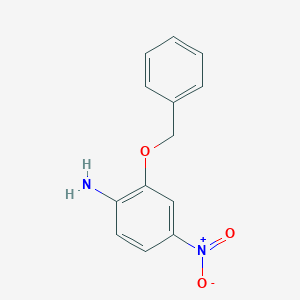
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

